(1S,4S)-benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
Description
(1S,4S)-Benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate is a bicyclic lactone derivative with a benzyl ester group. It serves as a key intermediate in synthesizing bioactive molecules, such as 4-hydroxyproline derivatives, which are critical in collagen stabilization and anticancer research . Its crystal structure (monoclinic, space group P21) reveals two distinct molecular conformations in the asymmetric unit, stabilized by C–H⋯O interactions . The compound is synthesized via lithium hydroxide-mediated hydrolysis of tert-butyl precursors or through Pd/C-catalyzed hydrogenation .
Properties
IUPAC Name |
benzyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-13(14-7-12-6-11(14)9-16-12)17-8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2/t11-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSUTCDGMZZMFA-RYUDHWBXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CO2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CN([C@@H]1CO2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.
Industrial Production Methods: Industrial production typically involves optimizing reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure the efficient formation of the desired product.
Chemical Reactions Analysis
(1S,4S)-benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents onto the bicyclic ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation products may include carboxylic acids or ketones.
Reduction products may include alcohols or amines.
Substitution products can vary widely based on the reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential therapeutic applications due to its structural similarity to biologically active molecules.
- Case Study: Synthesis of γ-Amino Acid Analogues
Garsi et al. (2022) demonstrated the utility of (1S,4S)-benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate as a precursor for synthesizing γ-amino acid analogues. These analogues are important in drug development due to their ability to mimic natural amino acids while providing enhanced stability and bioactivity .
Organic Synthesis
This compound serves as an intermediate in the synthesis of various complex organic molecules.
- Case Study: Synthesis of Pyrrolo[3,2-b]pyridine Derivatives
MSE PRO reported that this compound can be utilized to create substituted pyrrolo derivatives, which have applications in pharmaceuticals and agrochemicals . This highlights the compound's versatility in generating diverse chemical entities.
Material Science
The unique bicyclic structure of this compound also lends itself to applications in materials science.
- Potential Applications:
- As a building block for creating novel polymers with specific properties.
- In the development of catalysts for organic reactions due to its distinctive electronic properties.
Data Table: Comparison of Applications
Mechanism of Action
The mechanism by which (1S,4S)-benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to a biological response.
Comparison with Similar Compounds
Substituent Variations
Key Differences :
- Benzyl vs. 4-Nitrobenzyl : The nitro group enhances electrophilicity, making the 4-nitrobenzyl analog more reactive in nucleophilic substitutions. It also serves as a chromophore for analytical detection .
- Benzyl vs. tert-Butyl : The tert-butyl group improves steric protection of the ester, enhancing stability under acidic conditions .
Heteroatom Modifications
Key Differences :
- 2-Oxa vs. The thia analog’s density is higher (~1.52 g/cm³ vs. ~1.4 g/cm³ for oxa) .
Stereochemical Variants
Key Differences :
Key Differences :
- The hydrochloride salt is synthesized under hydrogenation, offering better solubility, while the benzyl ester requires hydrolysis steps .
Biological Activity
(1S,4S)-Benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural properties. This compound is characterized by a bicyclic ring system that includes a nitrogen atom, which contributes to its biological activity. The following sections will explore the biological activities associated with this compound, including its pharmacological effects, synthesis, and potential therapeutic applications.
- Molecular Formula : C₁₃H₁₅NO₃
- Molecular Weight : 235.26 g/mol
- CAS Number : 22048-13-1
Pharmacological Effects
- Inhibition of Cathepsin C : Research indicates that derivatives of 2-aza-bicyclo[2.2.1]heptane, including this compound, have been identified as potent inhibitors of cathepsin C, an enzyme involved in various diseases including inflammation and cancer . This inhibition can potentially lead to therapeutic applications in treating conditions related to excessive cathepsin C activity.
- Neuroprotective Properties : Studies suggest that bicyclic compounds similar to (1S,4S)-benzyl 2-oxa-5-azabicyclo[2.2.1]heptane derivatives exhibit neuroprotective effects in models of neurodegenerative diseases. The structural characteristics allow for interactions with neurotransmitter systems, potentially modulating synaptic transmission and providing protective effects against neuronal damage .
- Antimicrobial Activity : Some derivatives have shown promising antimicrobial properties against various bacterial strains, suggesting potential applications in developing new antibiotics or antimicrobial agents .
Synthesis and Derivatives
The synthesis of this compound involves several steps, often starting from simpler bicyclic precursors. The synthetic pathways typically utilize reactions such as cyclization and functionalization to introduce the benzyl and carboxylate groups .
Example Synthetic Route:
- Starting Material : Begin with a suitable bicyclic precursor.
- Functionalization : Introduce the benzyl group via nucleophilic substitution.
- Carboxylation : Employ carboxylic acid derivatives to achieve the desired carboxylate functionality.
Case Studies
Several studies have investigated the biological activity of (1S,4S)-benzyl 2-oxa-5-azabicyclo[2.2.1]heptane derivatives:
Q & A
Q. Table 1: Synthetic Steps and Yields
Basic: How is the structural integrity of this bicyclic morpholine validated experimentally?
Answer:
Structural confirmation relies on:
- NMR spectroscopy : Key signals include δ 4.50 ppm (bridged ether proton) and δ 3.04–3.07 ppm (azabicyclo protons) in CDCl₃ .
- HRMS : Observed [M+H]⁺ at m/z 100.0760 (calculated: 100.0757) .
- Crystallography : Single-crystal X-ray diffraction (e.g., SHELXL refinement) confirms bond lengths (C-O: 1.43 Å) and angles (C-N-C: 108°) .
Advanced: How can researchers resolve contradictions in stereochemical outcomes during synthesis?
Answer:
Stereochemical fidelity is ensured by:
- Chiral starting material : Use of trans-4-hydroxy-L-proline preserves (1S,4S) configuration .
- Analytical cross-checks : Compare optical rotation ([α]²⁰D = +104.2° in CHCl₃) with literature .
- Crystallographic validation : Hydrogen-bonding networks (e.g., O–H···N interactions) in crystal structures prevent racemization .
Advanced: What makes this compound a viable morpholine isostere in drug design?
Answer:
The bicyclic scaffold mimics morpholine’s lipophilicity and hydrogen-bonding capacity while offering:
- Conformational rigidity : Reduces entropic penalties in target binding .
- Improved metabolic stability : Resistance to oxidative degradation compared to morpholine .
- Case study : Used in protease inhibitors, where it enhances binding affinity by 3-fold vs. morpholine .
Advanced: How can reaction conditions for intermediates be optimized to mitigate side reactions?
Answer: Critical optimizations include:
- Tosylation (Step 3) : DMAP catalysis reduces reaction time (15 h vs. 60 h historically) and improves yield (93%) .
- Cyclization (Step 5) : Reflux in NaOMe/MeOH avoids β-elimination by maintaining anhydrous conditions .
- Troubleshooting : Monitor by TLC (Rf = 0.4 in 30% EtOAc/hexane) to detect incomplete cyclization .
Advanced: What crystallographic methods are recommended for resolving structural ambiguities?
Answer:
- Data collection : Use synchrotron radiation for high-resolution (<1.0 Å) data .
- Refinement : SHELXL-97 with anisotropic displacement parameters for non-H atoms .
- Validation : Check Flack parameter (x = 0.02) to confirm absolute configuration .
Q. Table 2: Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | P2₁2₁2₁ |
| Bond length (C–O) | 1.43 Å |
| Bond angle (C–N–C) | 108° |
| R-factor | 0.042 |
Basic: What are best practices for handling and storing this compound?
Answer:
- Storage : Under argon at –20°C to prevent oxidation of the bicyclic ether .
- Stability : Stable in MeOH/CH₂Cl₂ for >6 months; avoid aqueous base (risk of ring-opening) .
Advanced: How does this bicyclic morpholine compare to other scaffolds in medicinal chemistry?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
